Cas no 50722-38-8 (3-Acetyldeoxynivalenol Standard)
3-Acetyldeoxynivalenol Standard Chemical and Physical Properties
Names and Identifiers
-
- Trichothec-9-en-8-one,3-(acetyloxy)-12,13-epoxy-7,15-dihydroxy-, (3a,7a)-
- 3-Acetyldeoxynivalenol
- 3Acetyldeoxynivalenol
- 3-Acetyldeoxynivalenol solution
- DEOXYNIVALENOL, 3-ACETYL
- 3α-Acetoxy-7α,15-dihydroxy-12,13-epoxytrichothec-9-en-8-one
- 3-ADON
- 3-AcDON
- 3α-Acetylvomitoxin
- Deoxynivalenol 3-acetate
- Monoacetyldeoxynivalenol
- NSC 267036
- 3-Acetyldeoxynivalenol Standard
- Dehydronivalenol monoacetate
- 3-Acetyldeoxynivalenol, reference material
- Acetyldeoxynivalenol, 3-
- VOMITOXIN 3-ACETATE
- 3-Acetyl-deoxynivalenol 100 microg/mL in Acetonitrile
- 1ST7215-100A
- 3-Acetyldeoxynivalenol, from Fusarium roseum
- NS00094898
- CHEMBL468652
- 3-Acetyl don
- TRICHOTHEC-9-EN-8-ONE, 3-(ACETYLOXY)-12,13-EPOXY-7,15-DIHYDROXY-, (3.ALPHA.,7.ALPHA.)-
- UNII-838JJ2425Y
- 1ST7215
- 3-(acetyloxy)-12,13-epoxy-7alpha,15alpha-dihydroxytrichothec-9-en-8-one
- 3-Acetyl Deoxynivalenol
- (3alpha,7alpha)-3-(acetyloxy)-12,13-epoxy-7,15-dihydroxytrichothec-9-en-8-one
- 838JJ2425Y
- AS-75899
- 3.ALPHA.-ACETOXY-12,13-EPOXYTRICHOTHEC-9-EN-8-ONE
- PD041578
- 50722-38-8
- 3-Acetyl-deoxynivalenol
- CHEBI:146195
- AKOS040740666
- Trichothec-9-en-8-one, 3-(acetyloxy)-7,15-dihydroxy-, (3-alpha,7-alpha)-
- 3-acetyl-DON
- Deoxynivalenol monoacetate
- BA162704
- HY-N6685
- CS-0099693
- NSC-267036
- 3-Acetyldeoxynivalenol Solution in Acetonitrile, 100ug/mL
- NSC267036
- 3-monoacetyldeoxynivalenol
- 7alpha,15-dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3alpha-yl acetate
- [(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
- DTXSID60891850
- DON 3-ACETATE
- Q27269413
- DTXSID50921817
- 7,15-dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl acetate
- CHEBI:175302
- WLN: T C665 A AX EV IO FUTJ B1 C1Q DQ F1 KOV1 LOV1U2 A-& BT3OX CHJ
- ADFIQZBYNGPCGY-UHFFFAOYSA-N
- ANGUIDINE DERIV 3A,15- DIHYDROXY-12,13-EPOXYTRICHOTEC-9-EN-8-ONE
- Trichothec-9-en-8-one,15-dihydroxy-, (3.alpha.,7.alpha.)-
- PD044466
- [3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
- Acetyldeoxynivalenol
- 115825-62-2
- Trichothec-9-en-8-one, 12,13-epoxy-3,7,15-trihydroxy-, monoacetate, (3.alpha.,7.alpha.)-
- SCHEMBL26675189
- acetylDON
- TRICHOTHEC-9-EN-8-ONE, 3-(ACETYLOXY)-12,13-EPOXY-7,15-DIHYDROXY-, (3ALPHA,7ALPHA)-
- DA-78608
- DTXCID301031271
- 3alpha-acetoxy-12,13-epoxytrichothec-9-en-8-one
- ((1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro(8-oxatricyclo(7.2.1.02,7)dodec-5-ene-12,2'-oxirane)-10-yl) acetate
-
- MDL: MFCD00135964
- Inchi: 1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1
- InChI Key: ADFIQZBYNGPCGY-HTJQZXIKSA-N
- SMILES: O1C[C@]21[C@H]1[C@@H](C[C@]2(C)[C@@]2(CO)[C@@H](C(C(C)=C[C@H]2O1)=O)O)OC(C)=O
Computed Properties
- Exact Mass: 322.14200
- Monoisotopic Mass: 338.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 657
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: -0.1
- Topological Polar Surface Area: 106
Experimental Properties
- Color/Form: Not determined
- Density: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 185.75°C
- Boiling Point: 394.5°C (rough estimate)
- Flash Point: Fahrenheit: 35.6 ° f
Celsius: 2 ° c - Refractive Index: 1.4790 (estimate)
- Solubility: Slightly soluble (8.1 g/l) (25 º C),
- PSA: 96.36000
- LogP: 0.00660
- Vapor Pressure: 0.0±3.1 mmHg at 25°C
- Solubility: Not determined
- Color/Form: 100 μg/mL in acetonitrile
3-Acetyldeoxynivalenol Standard Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H302-H312-H319-H332
- Warning Statement: P210-P280-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:2
- Hazard Category Code: 11-20/21/22-36
- Safety Instruction: 16-36/37
- RTECS:YD0150000
-
Hazardous Material Identification:
- Hazard Level:6.1(a)
- HazardClass:6.1(a)
- PackingGroup:I
- Storage Condition:−20°C
- Safety Term:6.1(a)
- Risk Phrases:R23/24/25
3-Acetyldeoxynivalenol Standard Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A914681-1mg |
3-Acetyldeoxynivalenol |
50722-38-8 | 98% | 1mg |
¥1,789.20 | 2022-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 34132-1ML |
3-Acetyldeoxynivalenol Standard |
50722-38-8 | 1ml |
¥4834.5 | 2023-10-24 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64958-1mg |
3-Acetyldeoxy Nivalenol |
50722-38-8 | 98% | 1mg |
¥1058.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64958-5mg |
3-Acetyldeoxy Nivalenol |
50722-38-8 | 98% | 5mg |
¥4844.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64958-10mg |
3-Acetyldeoxy Nivalenol |
50722-38-8 | 98% | 10mg |
¥8844.00 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029651-5mg |
3-Acetyldeoxynivalenol Standard |
50722-38-8 | 98% | 5mg |
¥6000 | 2024-05-23 | |
| FUJIFILM | 014-22621-5mg |
3-Acetyldeoxynivalenol Standard |
50722-38-8 | 5mg |
JPY 79300 | 2023-09-15 | ||
| TRC | A173505-1mg |
3-Acetyldeoxynivalenol |
50722-38-8 | 1mg |
$ 176.00 | 2023-09-09 | ||
| TRC | A173505-5mg |
3-Acetyldeoxynivalenol |
50722-38-8 | 5mg |
$ 689.00 | 2023-09-09 | ||
| TRC | A173505-10mg |
3-Acetyldeoxynivalenol |
50722-38-8 | 10mg |
$ 1290.00 | 2023-09-09 |
3-Acetyldeoxynivalenol Standard Production Method
Production Method 1
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water
Production Method 2
Production Method 3
Production Method 4
2.1 Catalysts: Pyridine Solvents: Dichloromethane
3-Acetyldeoxynivalenol Standard Raw materials
- Deoxynivalenol
- 3-Acetyldeoxynivalenol Standard
- ((3R,6S)-6-hydroxy-5,8-dimethyl-7-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,5,5a,6,7,9a-octahydrospiro[2,5-methanobenzo[b]oxepine-10,2'-oxiran]-5a-yl)methyl acetate
3-Acetyldeoxynivalenol Standard Preparation Products
3-Acetyldeoxynivalenol Standard Suppliers
3-Acetyldeoxynivalenol Standard Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-Acetyldeoxynivalenol Standard
3-Acetyldeoxynivalenol Standard (CAS No. 50722-38-8): A Comprehensive Overview in Modern Chemical Biology and Medicine
The compound 3-Acetyldeoxynivalenol (DON), identified by the chemical abstracts service number CAS No. 50722-38-8, is a significant trichothecene mycotoxin produced primarily by the fungus *Fusarium graminearum*. As a standard reference material, it plays a pivotal role in analytical chemistry, toxicology, and pharmaceutical research. DON is structurally related to other mycotoxins such as deoxynivalenol (DON) and nivalenol (NIV), but its acetylated form confers distinct biochemical properties that make it a subject of intense scientific interest.
In recent years, the study of DON has been further propelled by advancements in omics technologies, which have enabled a deeper understanding of its molecular mechanisms and health implications. Research has demonstrated that DON exhibits multifaceted biological activities, including immunosuppression, endocrine disruption, and genotoxicity. These effects are attributed to its ability to interact with cellular receptors and modulate signaling pathways, particularly those involving the ubiquitin-proteasome system and transcription factors like nuclear factor kappa B (NF-κB). The 3-Acetyldeoxynivalenol Standard serves as an indispensable tool for researchers aiming to quantify these interactions and develop targeted interventions.
One of the most compelling areas of research involving DON is its impact on human health and agriculture. As a prevalent contaminant in cereal crops such as wheat, barley, and maize, DON poses significant risks to food safety. The development of highly sensitive and specific detection methods for DON has been a priority for analytical chemists. The 3-Acetyldeoxynivalenol Standard provides a benchmark for validating these methods, ensuring accurate measurement of DON levels in food matrices. This is particularly crucial given the growing awareness of mycotoxin exposure risks among consumers worldwide.
From a pharmaceutical perspective, DON has emerged as a valuable scaffold for drug discovery. Its unique structural features have inspired the design of novel compounds with potential therapeutic applications. For instance, derivatives of DON have been investigated for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. The 3-Acetyldeoxynivalenol Standard is instrumental in these studies, allowing researchers to compare the efficacy and safety profiles of synthetic analogs against the parent compound.
The role of 3-Acetyldeoxynivalenol Standard extends beyond basic research into applied fields such as environmental monitoring. In regions where fungal contamination is prevalent, standardized reference materials like DON are essential for regulatory agencies to enforce safety guidelines. Advanced mass spectrometry techniques coupled with stable isotope dilution analysis (SIDA) have been optimized using DON standards to achieve picogram-per-gram sensitivity levels, enabling the detection of trace amounts in environmental samples.
In conclusion, the CAS No. 50722-38-8 compound known as 3-Acetyldeoxynivalenol Standard represents more than just a chemical reference; it embodies the intersection of chemistry, biology, and public health. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in medicine and agriculture. As analytical methodologies evolve and interdisciplinary collaborations strengthen, the demand for high-quality standards like this will only grow, reinforcing its status as a cornerstone in modern chemical biology and pharmaceutical development.
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